5-Iodo-2-(piperidin-1-yl)pyrimidine
Overview
Description
5-Iodo-2-(piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H12IN3 and its molecular weight is 289.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition : Piperidine derivatives, including those structurally related to 5-Iodo-2-(piperidin-1-yl)pyrimidine, have been studied for their corrosion inhibition properties on iron. These compounds show promising results in protecting metal surfaces from corrosion, which is significant for industrial applications (Kaya et al., 2016).
Treatment of Neuropathic Pain : Certain pyrimidine derivatives, structurally related to this compound, have been synthesized and evaluated for their potential in treating neuropathic pain. These compounds show high affinity for the sigma-1 receptor, which is a promising target for developing new pain medications (Lan et al., 2014).
Pharmacokinetics Studies : Research has been conducted on compounds with a pyrimidine ring, including those similar to this compound, to understand their metabolism, excretion, and pharmacokinetics in different species. These studies are crucial for drug development, ensuring safe and effective therapeutic use (Sharma et al., 2012).
Organic Light-Emitting Diodes (OLEDs) : Pyrimidine chelates have been synthesized for use in OLEDs. These compounds, related to this compound, show potential for developing high-performance sky-blue- and white-emitting OLEDs, highlighting their application in advanced display technologies (Chang et al., 2013).
Antitumor Agents : Novel pyrimidine derivatives, such as those similar to this compound, have been synthesized and evaluated for their antitumor properties. These compounds show potential as novel antitumor agents through the inhibition of specific enzymes like PI3Kδ, which are important in cancer cell proliferation (Guo et al., 2015).
Antimicrobial Activity : Pyrimidine carbonitrile derivatives, related to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds show promise as potential antimicrobial agents, effective against various bacterial and fungal strains (Bhat & Begum, 2021).
Drug Development : The synthesis of this compound and related compounds is crucial in the development of drugs for treating various diseases. These compounds often serve as key intermediates in the synthesis of potent inhibitors or agonists for different biological targets (Zhang et al., 2009).
Properties
IUPAC Name |
5-iodo-2-piperidin-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKANLGBTRVQHPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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